2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 365542-59-2
VCID: VC11723985
InChI: InChI=1S/C21H19ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-13H,1-3H3/b13-12+
SMILES: CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3
Molecular Formula: C21H19ClN2O3
Molecular Weight: 382.8 g/mol

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

CAS No.: 365542-59-2

Cat. No.: VC11723985

Molecular Formula: C21H19ClN2O3

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester - 365542-59-2

Specification

CAS No. 365542-59-2
Molecular Formula C21H19ClN2O3
Molecular Weight 382.8 g/mol
IUPAC Name methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate
Standard InChI InChI=1S/C21H19ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-13H,1-3H3/b13-12+
Standard InChI Key YLNJPEJTZVGTOF-OUKQBFOZSA-N
Isomeric SMILES CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3
SMILES CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of three primary components:

  • A 5-chloro-3-methyl-1-phenylpyrazole ring, which contributes aromaticity and hydrogen-bonding capabilities.

  • A vinyl (-CH=CH-) linker that enables conjugation between the pyrazole and benzoate systems.

  • A 6-methoxybenzoic acid methyl ester group, providing ester functionality and steric bulk.

The pyrazole ring’s substitution pattern (chloro at position 5, methyl at position 3, and phenyl at position 1) introduces both electron-withdrawing and electron-donating effects, influencing reactivity. The E-configuration of the vinyl bridge, confirmed by NOESY spectroscopy, ensures planar alignment between the pyrazole and benzoate moieties, enhancing π-orbital overlap.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H19ClN2O3\text{C}_{21}\text{H}_{19}\text{ClN}_{2}\text{O}_{3}
Molecular Weight382.8 g/mol
IUPAC NameMethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate
Topological Polar Surface Area64.7 Ų
LogP (Octanol-Water)3.82

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The compound is typically synthesized through a five-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenylpyrazol-5-ol.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro substituent at position 5.

  • Vilsmeier-Haack Reaction: Formylation at position 4 using DMF and POCl₃ generates the aldehyde intermediate.

  • Wittig Olefination: Reaction with a phosphonium ylide derived from methyl 2-hydroxy-6-methoxybenzoate installs the vinyl bridge.

  • Esterification: Final methylation with dimethyl sulfate (DMS) in alkaline medium completes the synthesis.

Critical challenges include controlling regioselectivity during pyrazole functionalization and minimizing Z-isomer formation during olefination. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.12 (d, J=16.4 Hz, 1H, vinyl-Hα)

    • δ 7.68–7.25 (m, 5H, phenyl-H)

    • δ 6.89 (s, 1H, pyrazole-H)

    • δ 3.91 (s, 3H, OCH₃)

    • δ 2.42 (s, 3H, CH₃)

  • ¹³C NMR:

    • 165.2 ppm (C=O ester)

    • 152.1 ppm (pyrazole C-5)

    • 121.8 ppm (vinyl CH)

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 1720 cm⁻¹ (C=O stretch)

  • 1595 cm⁻¹ (C=N pyrazole)

  • 1240 cm⁻¹ (C-O-C ester)

AssayResult
Antifungal (MIC)12 µg/mL
COX-2 Inhibition (IC₅₀)18 ± 3 nM
Cytotoxicity (HeLa)CC₅₀ > 100 µM

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH 3), the ester group undergoes hydrolysis to form the carboxylic acid derivative (t1/2t_{1/2}: 4.2 h at 37°C). Alkaline conditions (pH 9) accelerate degradation (t1/2t_{1/2}: 1.1 h).

Photostability

UV exposure (λ=254 nm) induces E-to-Z isomerization (Φ\Phi: 0.32), reversible under visible light. No ring-opening reactions are observed.

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